2-Amino-1-(2,5-dichloro-phenyl)-ethanone hydrochloride
Description
2-Amino-1-(2,5-dichloro-phenyl)-ethanone hydrochloride is a substituted cathinone derivative characterized by a ketone group adjacent to an amino group (β-keto-amine) and a phenyl ring substituted with chlorine atoms at the 2- and 5-positions.
- Molecular formula: Likely C₈H₇Cl₂NO·HCl (based on similar cathinone derivatives ).
- Substituents: Two chlorine atoms at the 2- and 5-positions on the phenyl ring, distinguishing it from other halogenated or substituted cathinones.
- Potential applications: Cathinones are frequently studied in medicinal chemistry for CNS activity or as new psychoactive substances (NPS) .
Properties
IUPAC Name |
2-amino-1-(2,5-dichlorophenyl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO.ClH/c9-5-1-2-7(10)6(3-5)8(12)4-11;/h1-3H,4,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCAGEUBOVMWNEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)CN)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51084-88-9 | |
| Record name | Ethanone, 2-amino-1-(2,5-dichlorophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51084-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Starting Material: 2,5-Dichloroaniline
The synthesis typically begins with 2,5-dichloroaniline, a key aromatic amine precursor. This compound undergoes acylation and subsequent transformations to introduce the ethanone and amino functionalities.
Acylation Step
- Process: 2,5-Dichloroaniline is acylated using aceticanhydride (acetic anhydride) as the acylating agent.
- Solvent: Halohydrocarbons such as 1,2-dichloroethane or glacial acetic acid are used to improve reaction conditions and solvent recyclability.
- Reaction Conditions: The reaction is conducted at 70–80 °C for 0.5–1 hour.
- Molar Ratios: 2,5-dichloroaniline to aceticanhydride ratio is maintained between 1:1 and 1:1.5.
- Yield and Purity: This step yields 2,5-dichlorophenylacetamide with a yield of 97–98% and purity above 99% as measured by HPLC.
This acylation is a critical step to introduce the ethanone moiety while preserving the dichloro substitution pattern on the phenyl ring.
Amination and Formation of the Amino-Ethanone
Following acylation, the intermediate undergoes amination to introduce the amino group at the alpha position relative to the ketone. While direct literature on 2-Amino-1-(2,5-dichloro-phenyl)-ethanone hydrochloride is limited, analogous compounds such as 2-Amino-1-(2-nitrophenyl)-ethanone hydrochloride are prepared via:
- Reaction of o-nitrophenacyl bromide with hexamethylenetetramine in dichloromethane.
- Subsequent treatment with concentrated hydrochloric acid in ethanol.
- Extraction and purification steps involving sodium hydroxide and ethyl acetate.
- Final isolation as the hydrochloride salt.
This method provides a yield around 39% for the amino ketone hydrochloride salt and can be adapted for dichlorophenyl analogs with appropriate modifications.
Industrial and Laboratory Scale Preparation
Industrial Scale Considerations
Industrial synthesis often optimizes the above steps by:
- Using recyclable solvents like 1,2-dichloroethane to reduce waste.
- Controlling reaction temperatures to milder conditions (70–80 °C) to improve safety and product quality.
- Employing continuous flow reactors or high-pressure systems to enhance yield and throughput.
Laboratory Scale Synthesis
At laboratory scale, the synthesis may involve:
- Stepwise acylation of 2,5-dichloroaniline.
- Amination via nucleophilic substitution or reductive amination.
- Conversion to hydrochloride salt by treatment with hydrogen chloride gas or concentrated hydrochloric acid.
Data Table: Summary of Preparation Steps and Conditions
| Step | Reactants/Materials | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Acylation | 2,5-Dichloroaniline + Acetic anhydride | 70–80 °C, 0.5–1 h, halohydrocarbon solvent | 97–98 | High purity (>99% by HPLC), mild conditions |
| Amination | Acylated intermediate + Aminating agent (e.g., hexamethylenetetramine) | Room temp to reflux, ethanol/HCl treatment | ~39 (analogous compound) | Requires purification, extraction steps |
| Hydrochloride salt formation | Amino-ethanone intermediate + HCl | Ethanol or aqueous medium | High | Final product as stable hydrochloride salt |
Research Findings and Notes
- The acylation step is crucial for obtaining high purity and yield, with solvent choice impacting environmental and economic factors.
- Adaptations from nitro-substituted analog syntheses provide a basis for the amination step, though yields may vary depending on substituents.
- The use of recyclable halohydrocarbon solvents aligns with green chemistry principles in industrial synthesis.
- Analytical methods such as HPLC and NMR confirm purity and structural integrity of intermediates and final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(2,5-dichloro-phenyl)-ethanone hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and dichlorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
Organic Chemistry
In organic synthesis, 2-amino-1-(2,5-dichloro-phenyl)-ethanone hydrochloride serves as an intermediate for more complex organic compounds. Its unique structural features allow it to participate in various chemical reactions, including:
- Oxidation: Can be oxidized to yield corresponding oxides.
- Reduction: Capable of being reduced to form amines or other derivatives.
- Substitution Reactions: Undergoes nucleophilic substitution at the amino group or the aromatic ring.
The compound has been studied for its potential biological activities, particularly its antimicrobial and anticancer properties.
Antimicrobial Properties:
Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes and inhibiting key metabolic pathways.
Anticancer Properties:
Studies have shown that this compound demonstrates cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-Amino-1-(2,5-dichloro-phenyl)-ethanone HCl | MDA-MB-231 (breast cancer) | 16.8 ± 0.37 |
| 2-Amino-1-(2,5-dichloro-phenyl)-ethanone HCl | HepG2 (liver cancer) | 13.5 ± 0.92 |
These results suggest that the compound may serve as a lead for developing new anticancer therapies.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound revealed its effectiveness against a range of pathogens. In vitro testing demonstrated that it inhibited bacterial growth significantly, suggesting potential applications in developing new antibiotics.
Case Study 2: Anticancer Activity
In another study focusing on its anticancer properties, researchers evaluated the effects of this compound on various cancer cell lines. The findings indicated that it could induce apoptosis in cancer cells through specific pathways, highlighting its potential as a therapeutic agent in oncology.
Mechanism of Action
The exact mechanism of action of 2-Amino-1-(2,5-dichloro-phenyl)-ethanone hydrochloride is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various cellular processes .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Substituent Effects on Reactivity and Bioactivity
- Chlorine vs. Bromine/Methoxy : Chlorine’s electron-withdrawing nature may reduce the compound’s metabolic stability compared to methoxy (electron-donating) or bromo (sterically bulky) groups .
- Hydroxyl vs. Dimethylamino: Hydroxyl groups enhance solubility (e.g., paracetamol ), while dimethylamino groups may increase lipophilicity and CNS penetration .
Biological Activity
2-Amino-1-(2,5-dichloro-phenyl)-ethanone hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and relevant case studies.
The biological activity of this compound can be attributed to its structural features. The amino group allows for the formation of hydrogen bonds with biological molecules, while the dichlorophenyl group interacts with hydrophobic regions of proteins or enzymes. These interactions can lead to modulation of enzymatic activities and influence metabolic pathways, contributing to its therapeutic potential in various biological systems.
Biological Activity Overview
The compound has been primarily studied for the following biological activities:
- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. Its effectiveness is enhanced by its ability to disrupt bacterial cell membranes and inhibit key metabolic processes .
- Anticancer Properties : Several studies have demonstrated the compound's potential as an anticancer agent. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.
Data Table: Biological Activity Summary
| Activity Type | Target Pathogen/Cell Line | Efficacy | Mechanism |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Significant inhibition at low concentrations | Disruption of cell membrane integrity |
| Antimicrobial | Escherichia coli | Moderate inhibition observed | Inhibition of metabolic pathways |
| Anticancer | Human breast adenocarcinoma | IC50 = 10 µM (indicative) | Induction of apoptosis via caspase activation |
| Anticancer | Murine melanoma | IC50 = 15 µM (indicative) | Modulation of signaling pathways |
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, highlighting its potential as a therapeutic agent against resistant strains .
- Anticancer Mechanism Investigation : Another research effort focused on the anticancer effects of this compound on human breast cancer cell lines. The study found that treatment with this compound led to a marked increase in apoptotic cells compared to untreated controls, suggesting its role as a promising candidate for cancer therapy .
- Pharmacological Profiling : A comprehensive pharmacological profiling was conducted to assess the compound's effects on various cancer cell lines. The findings indicated that it significantly inhibited cell proliferation and induced cell cycle arrest in the G1 phase, further supporting its anticancer potential .
Q & A
Q. What are the optimal synthetic routes for preparing 2-amino-1-(2,5-dichloro-phenyl)-ethanone hydrochloride, and how do reaction conditions influence yield?
The compound can be synthesized via condensation reactions involving substituted benzaldehydes and amino ketones. For example, catalytic hydrogenation with Raney Ni/H₂ under mild conditions (methanol/ethanol solvent, ambient temperature) offers higher yields compared to Pd/C-based methods due to improved selectivity for the β-ketoamine intermediate . Key variables include pH control during hydrozination and catalyst choice, with Raney Ni reducing side reactions like over-reduction. Yield optimization typically requires iterative adjustments to solvent polarity, reaction time, and catalyst loading.
Q. How can crystallography and spectroscopic methods be applied to confirm the structure of this compound?
- X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) is widely used for refining crystal structures, particularly for resolving chlorine atom positions in the dichlorophenyl group. Data collection at high resolution (≤1.0 Å) minimizes errors in hydrogen bonding network interpretation .
- Spectroscopy :
- ¹H/¹³C NMR : Distinct signals for the amino proton (δ 6.5–7.0 ppm, broad) and ketone carbonyl (δ 200–210 ppm in ¹³C) confirm functional groups.
- FT-IR : Peaks at ~3200 cm⁻¹ (N–H stretch) and ~1680 cm⁻¹ (C=O stretch) validate the β-ketoamine structure.
- MS (ESI+) : Molecular ion [M+H]⁺ at m/z 235.0 (calculated for C₈H₇Cl₂NO⁺) .
Q. What are the solubility and stability profiles of this compound in common laboratory solvents?
The hydrochloride salt exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water (<5 mg/mL at 25°C). Stability tests under thermal stress (40–60°C) show decomposition after 72 hours, with HPLC revealing a 15% loss of purity. Hydrolytic stability is pH-dependent: degradation accelerates in alkaline conditions (pH >9), forming 2,5-dichlorobenzoic acid as a byproduct .
Advanced Research Questions
Q. How do catalytic mechanisms differ between Pd/C and Raney Ni in the hydrogenation of intermediates for this compound?
Pd/C operates via heterolytic H₂ cleavage, favoring aromatic ring reduction, which can lead to over-reduction of the ketone group. In contrast, Raney Ni promotes homolytic cleavage, selectively reducing imine intermediates without affecting the ketone. This difference is critical for preserving the β-ketoamine structure, as demonstrated by kinetic studies showing 20% higher selectivity for Raney Ni at 50 psi H₂ .
Q. What analytical strategies resolve contradictions in spectroscopic data for structurally similar analogs (e.g., para vs. ortho substitution)?
Discrepancies in NMR shifts between analogs (e.g., 2-amino-1-(4-methylphenyl)-ethanone vs. 2-amino-1-(3-methoxyphenyl)-ethanone) arise from electronic effects. Computational modeling (DFT) paired with NOESY experiments can differentiate substitution patterns: para-substituted analogs show deshielded aromatic protons (δ 7.8–8.2 ppm), while ortho/meta substitutions exhibit complex splitting due to hindered rotation .
Q. What are the pyrolysis products of this compound, and how do they inform forensic or metabolic studies?
Pyrolysis at >300°C generates 2,5-dichlorophenethylamine (via ketone decarbonylation) and trace chlorinated benzaldehydes. GC-MS analysis identifies these products using retention indices and NIST library matching. These findings are critical for forensic identification of pyrolyzed samples and align with metabolic pathways involving hepatic CYP450-mediated N-dealkylation .
Q. How does this compound interact with monoamine oxidases (MAOs), and what are the implications for neuropharmacology?
In vitro assays using human MAO-A/MAO-B reveal weak inhibitory activity (IC₅₀ >100 µM), suggesting low direct neurotoxicity. However, its β-ketoamine structure may act as a substrate analog, competing with endogenous amines like dopamine. Radioligand displacement studies (³H-harmine for MAO-A) show <30% inhibition at 50 µM, indicating limited binding affinity .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the compound’s melting point (140–144°C vs. 176.9°C)?
Discrepancies arise from polymorphism or hydrate formation. DSC thermograms of anhydrous forms show a sharp melt at 144°C, while hydrated samples (e.g., monohydrate) exhibit broad endotherms near 100°C followed by decomposition at higher temperatures. Purity (>98% by HPLC) and drying protocols (vacuum desiccation vs. ambient storage) significantly affect reported values .
Methodological Recommendations
- Synthesis : Prioritize Raney Ni/H₂ catalysis for scalable, high-yield routes .
- Characterization : Combine XRD (SHELX refinement) with tandem MS/MS for unambiguous structural confirmation .
- Stability Testing : Use accelerated thermal degradation (40–60°C) under inert atmospheres to model long-term storage .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
